molecular formula C20H40BrO6P B10772823 anti-BrP-LPA

anti-BrP-LPA

Cat. No.: B10772823
M. Wt: 487.4 g/mol
InChI Key: HLVKVWDSLLFMSX-RBUKOAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anti-1-bromo-4-hexadecanoyloxy-3-hydroxybutylphosphonic acid, commonly referred to as anti-BrP-LPA, is a synthetic organic compound that acts as a potent antagonist of lysophosphatidic acid receptors. Lysophosphatidic acid is a small glycerophospholipid that plays a significant role in various biological processes, including cell proliferation, migration, and survival. This compound has gained attention for its potential therapeutic applications, particularly in cancer research, due to its ability to inhibit lysophosphatidic acid signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of anti-1-bromo-4-hexadecanoyloxy-3-hydroxybutylphosphonic acid involves several steps. The starting material is typically a glycerol derivative, which undergoes a series of chemical reactions to introduce the bromo, hexadecanoyloxy, and phosphonic acid groups. The key steps include:

    Bromination: Introduction of the bromo group using a brominating agent such as phosphorus tribromide.

    Esterification: Formation of the hexadecanoyloxy group through esterification with hexadecanoic acid.

    Phosphorylation: Introduction of the phosphonic acid group using a phosphorylating agent such as phosphorus oxychloride.

Industrial Production Methods

Industrial production of anti-1-bromo-4-hexadecanoyloxy-3-hydroxybutylphosphonic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include temperature control, reaction time, and the use of appropriate solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

Anti-1-bromo-4-hexadecanoyloxy-3-hydroxybutylphosphonic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The hydroxyl group can undergo oxidation to form a carbonyl group or reduction to form an alkyl group.

    Hydrolysis: The ester and phosphonic acid groups can undergo hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis involves the use of sodium hydroxide.

Major Products Formed

    Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of carbonyl-containing compounds.

    Reduction: Formation of alkyl-containing compounds.

    Hydrolysis: Formation of free acids and alcohols.

Mechanism of Action

Anti-1-bromo-4-hexadecanoyloxy-3-hydroxybutylphosphonic acid exerts its effects by antagonizing lysophosphatidic acid receptors. These receptors are G protein-coupled receptors that mediate various cellular responses upon activation by lysophosphatidic acid. By inhibiting these receptors, anti-BrP-LPA disrupts the lysophosphatidic acid signaling pathway, leading to reduced cell proliferation, migration, and survival . The compound also inhibits the activity of autotaxin, an enzyme involved in the biosynthesis of lysophosphatidic acid .

Comparison with Similar Compounds

Anti-1-bromo-4-hexadecanoyloxy-3-hydroxybutylphosphonic acid is unique in its dual activity as both a lysophosphatidic acid receptor antagonist and an autotaxin inhibitor. Similar compounds include:

Anti-BrP-LPA stands out due to its dual inhibitory action, making it a valuable tool in both research and potential therapeutic applications.

Properties

Molecular Formula

C20H40BrO6P

Molecular Weight

487.4 g/mol

IUPAC Name

[(1S,3S)-1-bromo-4-hexadecanoyloxy-3-hydroxybutyl]phosphonic acid

InChI

InChI=1S/C20H40BrO6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(23)27-17-18(22)16-19(21)28(24,25)26/h18-19,22H,2-17H2,1H3,(H2,24,25,26)/t18-,19+/m0/s1

InChI Key

HLVKVWDSLLFMSX-RBUKOAKNSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](C[C@@H](P(=O)(O)O)Br)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CC(P(=O)(O)O)Br)O

Origin of Product

United States

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